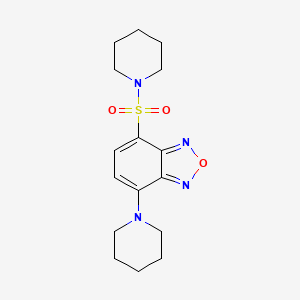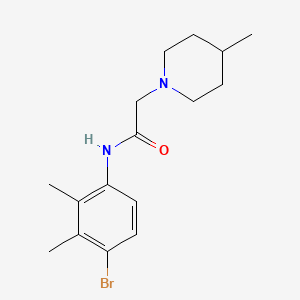![molecular formula C17H18N2O B4655521 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4655521.png)
2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol
Descripción general
Descripción
2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol, also known as PBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBE is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, reducing angiogenesis, and suppressing tumor metastasis. This compound also has potential as a therapeutic agent for diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, this compound has shown promise in neurological disorders such as Alzheimer's disease, as it has been shown to improve cognitive function and reduce oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with various cellular targets, including proteins and enzymes. This compound has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound also inhibits the activity of protein kinase C, which is involved in the regulation of glucose metabolism and insulin signaling. In neurological disorders, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. In cancer cells, this compound has been shown to reduce the expression of proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. This compound also reduces the expression of proteins involved in angiogenesis, leading to the suppression of tumor growth and metastasis. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of proteins involved in glucose metabolism and insulin signaling. In neurological disorders, this compound has been shown to improve cognitive function and reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol in lab experiments is its potential therapeutic applications in various diseases, making it a promising target for drug development. This compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been shown to cause liver and kidney damage in animal models. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its cellular targets and signaling pathways.
Direcciones Futuras
There are several future directions for research on 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol, including its potential therapeutic applications in other diseases, its mechanism of action, and its toxicity. One potential area of research is the use of this compound in autoimmune diseases, as it has been shown to modulate the immune response in animal models. Additionally, further research is needed to understand the cellular targets and signaling pathways of this compound, which could lead to the development of more specific and effective therapeutic agents. Finally, more studies are needed to determine the toxicity of this compound and its potential side effects in humans, which could inform the development of safe and effective drugs.
Propiedades
IUPAC Name |
2-[1-(2-phenylethyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-13-11-17-18-15-8-4-5-9-16(15)19(17)12-10-14-6-2-1-3-7-14/h1-9,20H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQVNZRFYZAFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid](/img/structure/B4655447.png)
![N-(3-chlorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4655448.png)

![1-[2-(2-fluorophenoxy)butanoyl]pyrrolidine](/img/structure/B4655456.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4655458.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655461.png)
![N-cyclododecyl-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4655486.png)
![3-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4655493.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thien-2-yl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4655509.png)
![4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4655518.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4655523.png)
![2-(2-chlorophenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4655528.png)

![N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-fluorobenzamide](/img/structure/B4655543.png)